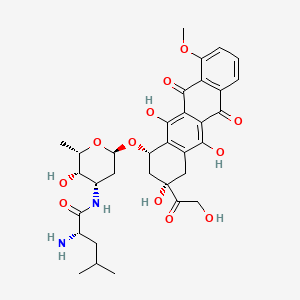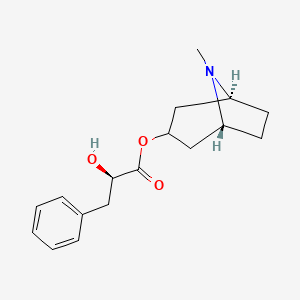
Littorine
Descripción general
Descripción
Littorine is a tropane alkaloid found in a variety of plants including Datura and Atropa belladonna. It is closely related in chemical structure to atropine, hyoscyamine, and scopolamine, which all share a common biosynthetic pathway .
Synthesis Analysis
The synthesis of Littorine involves two novel biosynthesis genes that encode phenyllactate UDP-glycosyltransferase (UGT1) and littorine synthase (LS). These genes are highly and specifically expressed in Atropa belladonna secondary roots .Molecular Structure Analysis
Littorine has a molecular formula of C17H23NO3 and a molecular weight of 289.4 g/mol . The biosynthesis of Littorine involves the condensation of tropine and phenyllactate .Chemical Reactions Analysis
The biosynthesis of Littorine involves an oxidation/rearrangement to give hyoscyamine aldehyde . The reaction is catalyzed by phenyllactate UDP-glycosyltransferase (UGT1) and littorine synthase (LS) .Physical And Chemical Properties Analysis
Littorine has a molecular weight of 289.4 g/mol. It has 1 hydrogen bond donor count, 4 hydrogen bond acceptor count, and 5 rotatable bond count .Aplicaciones Científicas De Investigación
Marine Biology
- Application : Littorina littorea, a type of periwinkle, is extensively studied in marine biology .
- Methods : The study involved the collection of Littorina littorea from three localities near Plymouth over the period of 1934—1936 .
- Results : The research focused on the growth of the shell and tissues, spawning, length of life, and mortality of Littorina littorea .
Medicinal Plant Biotechnology
- Application : Littorine is a key biosynthetic intermediate in the hyoscyamine and scopolamine biosynthetic pathways of some medicinal plants of the Solanaceae family .
- Methods : The study involved a functional genomics approach and functional identification of two novel biosynthesis genes that encode phenyllactate UDP-glycosyltransferase (UGT1) and littorine synthase (LS) .
- Results : Suppression of either UGT1 or LS disrupted the biosynthesis of littorine and its TA derivatives (hyoscyamine and scopolamine). Purified His-tagged UGT1 catalysed phenyllactate glycosylation to form phenyllactylglucose. UGT1 and LS co-expression in tobacco leaves led to littorine synthesis if tropine and phenyllactate were added .
Natural Products Research
- Application : Littorine is used in natural products research, particularly in the study of tropane alkaloids .
- Methods : The study involved the use of liquid chromatography-tandem mass spectrometry .
- Results : The research focused on the chemical structures and biological activities of tropane alkaloids .
Chemical Structure Diversity
- Application : Littorine is involved in the biosynthesis of tropane alkaloids, contributing to the diversity in their chemical structures .
- Methods : The study involved the condensation of tropine with activated ®-phenyllactate to form littorine by littorine synthase .
- Results : Further rearrangement by littorine mutase (a cytochrome P450) produces hyoscyamine aldehyde, which reduces to hyoscyamine .
Phylogeography
- Application : Littorina species, such as Littorina littorea and Littorina saxatilis, are studied in phylogeography .
- Methods : The study involved the examination of mitochondrial dataset sequences for phylogenetic inferences .
- Results : The research focused on the genetic structure and gene flow in marine organisms around the globe. It was found that a species’ reproductive strategy can strongly impact phylogeographic patterns and distribution .
Genetic Variation
- Application : Littorina fabalis and Littorina obtusata are used in the study of genetic variation .
- Methods : The study involved the use of DNA sequence variation and mitochondrial sequence alignments for phylogenetic inferences .
- Results : The research focused on the driving factors underlying contemporary population structure and patterns of genetic variation over broad biogeographic ranges .
Safety And Hazards
Direcciones Futuras
The identification of UGT1 and LS provides the missing link in Littorine biosynthesis. This paves the way for producing hyoscyamine and scopolamine for medical use by metabolic engineering or synthetic biology . There is also potential for future applications in the artificial engineering of HS biosynthesis in Solanaceae crops .
Propiedades
IUPAC Name |
[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2R)-2-hydroxy-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)11-15(10-13)21-17(20)16(19)9-12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13-,14+,15?,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRXUEYLFZLOEZ-VFSICIBPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@@H](CC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(-)-Littorine | |
CAS RN |
21956-47-8 | |
| Record name | Littorine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021956478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LITTORINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19Q4V37F3R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




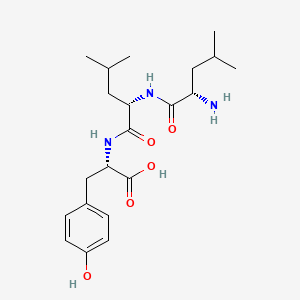
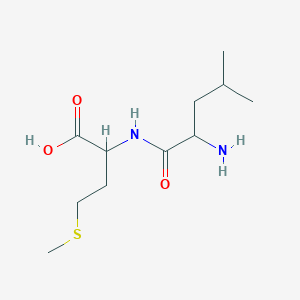
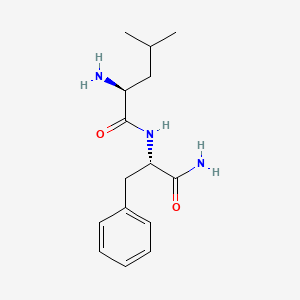
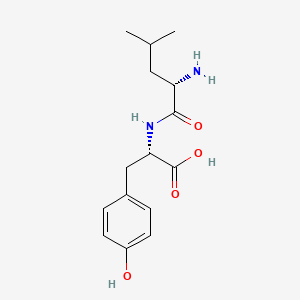
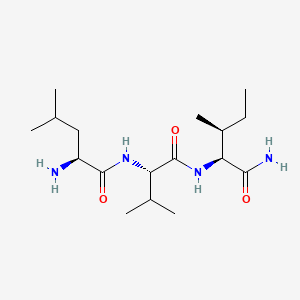
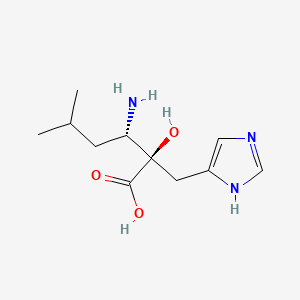
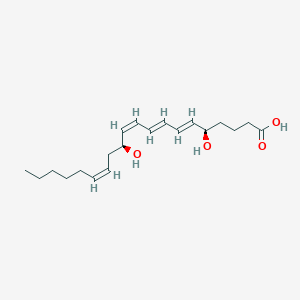
![6-[2-[(4-Amino-4-carboxybutanoyl)amino]-2-carboxyethyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B1674831.png)
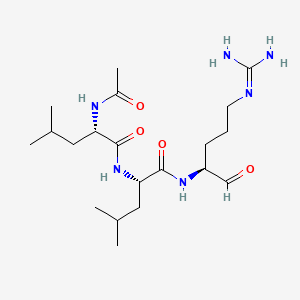
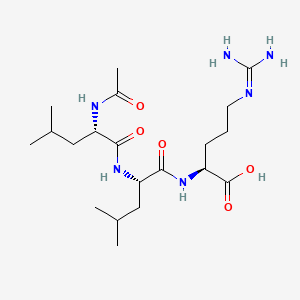
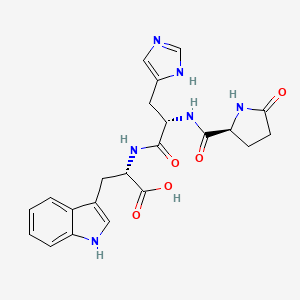
![Methyl 11-acetyloxy-12-ethyl-4-(17-ethyl-17-hydroxy-13-methoxycarbonyl-1-oxido-11-aza-1-azoniatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl)-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B1674838.png)
